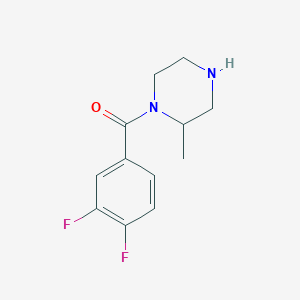

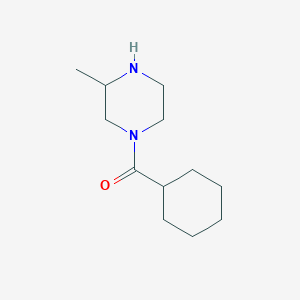

1-(4-Methoxybenzoyl)-2-methylpiperazine

Übersicht

Beschreibung

1-(4-Methoxybenzoyl)-2-methylpiperazine, also known as MBMP, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Related Compounds : 1-(4-Methoxybenzoyl)-2-methylpiperazine was synthesized by the reaction of 4-methoxybenzoyl chloride with 1-methylpiperazine, demonstrating the methodology for creating similar compounds (Power et al., 2014).

Applications in Crystallography

- Formation of Multi-component Hydrogen-bonding Salts : Research shows the use of 1-methylpiperazine (a structurally similar compound) to form multi-component hydrogen-bonding salts with aromatic acids, leading to diverse 3D supramolecular architectures. This indicates potential applications of this compound in crystallography (Yu et al., 2015).

Biochemical Studies

- Pharmacological Activity : Related compounds like this compound have been studied for their pharmacological activities. For instance, 4-methoxybenzoyl derivatives have been investigated for their potential anti-inflammatory and CNS depressant activities (Omodei-Sale & Toja, 1975).

- Investigation of Lipase and α-Glucosidase Inhibition : Similar compounds have been synthesized and evaluated for their inhibition of lipase and α-glucosidase, suggesting possible applications in the study of enzyme inhibition (Bekircan et al., 2015).

Potential Therapeutic Applications

- Selective Cyclooxygenase-1 Inhibition : Studies have demonstrated the selective cyclooxygenase-1 inhibition by related compounds, which might indicate potential therapeutic applications for this compound in pain and inflammation management (Dohi et al., 1993).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Methoxybenzoyl)-2-methylpiperazine is the AMPA receptor subunits . AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with its targets by acting as a selective modulator for individual AMPA receptor subunits . This interaction leads to changes in the receptor’s function, which can influence neuronal activity .

Biochemical Pathways

The compound’s interaction with AMPA receptors affects the glutaminergic pathway . Glutamate is the main excitatory neurotransmitter in the mammalian central nervous system, and its receptors, including AMPA receptors, play a crucial role in synaptic transmission .

Pharmacokinetics

Similar compounds have been shown to have variable metabolic stability, with half-lives ranging from less than 5 minutes to 30 minutes in liver microsomes of different species . The clearance predicted based on in vitro data correlated well with in vivo clearance obtained from mouse, rat, and dog in vivo pharmacokinetic studies .

Result of Action

The modulation of AMPA receptors by this compound can lead to changes in neuronal excitability. This can have various effects at the molecular and cellular level, potentially influencing cognitive functions .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEBWKFKBHWWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228147 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240581-80-9 | |

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240581-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

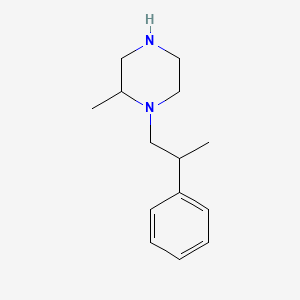

![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)

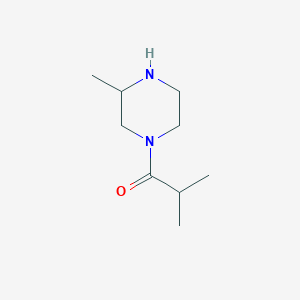

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

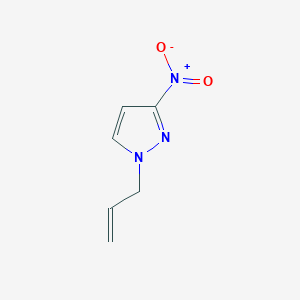

![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)